(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

PARP-1 Inhibition Anticancer Agents Medicinal Chemistry

This (3aR,6aS)-rel stereoisomer offers a defined chiral environment critical for reproducible SAR data. Its rigid furo-pyrrole core is specifically designed for medicinal chemistry campaigns targeting enzyme inhibitors (e.g., sub-micromolar PARP-1 IC50) and CNS receptor ligands (e.g., PDE1 inhibitors). Procuring this scaffold at ≥95% purity ensures isomeric integrity, enabling the confident functionalization of the secondary amine and the generation of patentable, chirally homogenous lead compounds without confounding impurities.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 55129-05-0
Cat. No. B1396204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
CAS55129-05-0
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C2COCC2CN1
InChIInChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+
InChIKeyHQQVXVKQOPZRBJ-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0): Procurement-Ready Chiral Scaffold for Drug Discovery


(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0) is a chiral, bicyclic heterocyclic compound characterized by a fully saturated fused furo-pyrrole ring system . As a constrained scaffold, it is predominantly employed in medicinal chemistry as an intermediate for the synthesis of enzyme inhibitors and receptor ligands . The compound is commercially available with high purity specifications (95-98%) and comprehensive analytical documentation (NMR, HPLC, GC), ensuring reliable procurement for pharmaceutical research .

Why Unspecified Hexahydro-1H-furo[3,4-c]pyrrole Analogues Are Not Interchangeable for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0)


The furo[3,4-c]pyrrole scaffold encompasses a family of compounds with varying stereochemistry and substitution patterns. The (3aR,6aS)-rel relative stereoisomer (CAS 55129-05-0) is distinct from other analogues, including its trans-isomer and N-substituted derivatives . These structural variations directly influence biological activity and physicochemical properties . For instance, the anti-inflammatory activity reported for certain derivatives is linked to specific N-aryl substituents, which are absent in the unsubstituted (3aR,6aS)-rel core . Substituting this compound with a trans-isomer or a differently substituted analogue will fundamentally alter the SAR outcome of a medicinal chemistry campaign.

Quantitative Differentiation: (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0) vs. Core Analogues


PARP-1 Inhibitory Activity of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives

In a focused library of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives synthesized from the parent scaffold, representative compounds demonstrated PARP-1 inhibitory activity with IC50 values in the range of 600-700 nM, and exhibited selective antiproliferative effects in cancer cell lines with IC50 values of 1-2 μM [1].

PARP-1 Inhibition Anticancer Agents Medicinal Chemistry

Commercially Guaranteed Purity vs. Generic In-House Synthesis

Procurement of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0) from specialized chemical suppliers guarantees a minimum purity of 95-98%, as verified by batch-specific QC reports (NMR, HPLC, GC) . This stands in stark contrast to the variable and often lower purity achievable through rapid in-house synthesis of the unsubstituted core, which can be plagued by incomplete reduction or the presence of isomeric impurities.

Chemical Purity Quality Control Procurement

Defined Relative Stereochemistry for Reproducible SAR

The compound is specified as the (3aR,6aS)-rel isomer, meaning it possesses a defined relative stereochemistry between the two chiral centers at the ring junctions . This is a critical differentiator from its trans-isomer (e.g., CAS 60889-32-9) or racemic mixtures. In the context of Structure-Activity Relationship (SAR) studies, the use of a stereochemically defined scaffold ensures that any observed biological activity is due to the intended 3D molecular conformation .

Stereochemistry SAR Studies Chiral Scaffold

Scaffold Rigidity: A Conformational Constraint for Enzyme Inhibition

The fused bicyclic furo-pyrrole system in (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole imparts significant conformational rigidity . This is a key differentiator from more flexible, acyclic amine building blocks. This rigidity is hypothesized to enhance binding affinity for biological targets by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding. This scaffold is particularly valued for designing enzyme inhibitors, such as PDE1 inhibitors [1], where a well-defined 3D structure is paramount.

Conformational Rigidity Binding Affinity Drug Design

Procurement-Driven Applications for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole (CAS 55129-05-0)


Scaffold for Developing PARP-1 Inhibitors in Oncology

This compound serves as the core scaffold for generating focused libraries of potential PARP-1 inhibitors. As demonstrated by Khan et al. [1], derivatives of this core exhibit sub-micromolar IC50 values against PARP-1 and selective antiproliferative activity in cancer cells. Medicinal chemists can procure this chiral scaffold to explore SAR around the 4- and 6-positions, capitalizing on its rigid framework to design novel anticancer agents.

Chiral Building Block for CNS Drug Discovery (e.g., PDE1 Inhibitors)

The defined (3aR,6aS)-rel stereochemistry and constrained nature of this scaffold make it an ideal starting point for CNS drug discovery programs. Patent literature [2] specifically highlights the utility of hexahydrofuropyrroles, which are based on this core, as PDE1 inhibitors for treating neurodegenerative and psychiatric disorders. Procuring the stereochemically pure CAS 55129-05-0 ensures the creation of chirally homogenous, patentable lead compounds.

A Reliable Intermediate for SAR Exploration and Lead Optimization

In medicinal chemistry, the reproducibility of data is paramount. By sourcing this compound at a guaranteed purity of ≥95% , research teams can confidently functionalize the secondary amine, knowing that the resulting SAR data will not be confounded by isomeric impurities or by-products from incomplete reduction. This is critical for accurate lead optimization and for filing robust patents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.